molecular formula C8H7BrO B1291467 7-Bromo-2,3-dihydrobenzofuran CAS No. 206347-30-0

7-Bromo-2,3-dihydrobenzofuran

Cat. No. B1291467
Key on ui cas rn: 206347-30-0
M. Wt: 199.04 g/mol
InChI Key: VGOUXHRZQNPOPY-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

A solution of 2.5M n-BuLi (13.0 ml, 32.5 mmol) was added to a solution of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.5, 32.0 mmol) in 115 ml of THF and 28 m) of hexane at −78° C. over 30 mins. Tire reaction was continued at −78° C. for 30 minutes, then warned to 0° C., The mixture was poured into water (100 ml) and the aqueous phase was extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated to give a pale yellow oil. Silica gel chromatography using a gradient of ethyl acetate in hexanes to give 7-bromo-2,3-dihydro-benzofuran as colorless needles (5.00 g, 78%). 1H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, 1 Hz, 8 Hz, 1H), 7.20 (dd, 1 Hz, 7.5 Hz, 1H), 6.75 (t, 7.8 Hz, 1H), 4.59 (t, 9 Hz, 2H), 3.28 (t, 8.8 Hz, 2H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[C:8]=1[O:14][CH2:15][CH2:16]Br.CCCCCC.O>C1COCC1.C(OCC)(=O)C>[Br:13][C:9]1[C:8]2[O:14][CH2:15][CH2:16][C:7]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
32 mmol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)OCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
115 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tire reaction
CUSTOM
Type
CUSTOM
Details
warned to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC=2CCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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